molecular formula C24H24N2O3S B2805017 N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 391876-87-2

N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2805017
CAS No.: 391876-87-2
M. Wt: 420.53
InChI Key: VXAZQZNIYOGEER-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzene with thionyl chloride (SOCl₂) under reflux conditions.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with 2,3-dimethylaniline in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by inhibiting or activating these targets, leading to a cascade of biochemical events that result in the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)acetamide
  • N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propionamide

Uniqueness

N-(2,3-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-6-5-9-23(18(17)2)25-24(27)20-10-12-22(13-11-20)30(28,29)26-15-14-19-7-3-4-8-21(19)16-26/h3-13H,14-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAZQZNIYOGEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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